molecular formula C23H26N4O4S B1671228 Empa CAS No. 680590-49-2

Empa

Cat. No.: B1671228
CAS No.: 680590-49-2
M. Wt: 454.5 g/mol
InChI Key: KJPHTXTWFHVJIG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Empagliflozin is synthesized through a multi-step process involving several key intermediates. The synthesis typically begins with the preparation of a benzyl-protected glucose derivative, which undergoes a series of reactions including glycosylation, deprotection, and coupling with a benzylphenyl group. The final product is obtained after purification and crystallization .

Industrial Production Methods

In industrial settings, the production of empagliflozin involves large-scale chemical synthesis with stringent control over reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

Empagliflozin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Empagliflozin has a wide range of scientific research applications:

Mechanism of Action

Empagliflozin exerts its effects by selectively inhibiting the SGLT2 protein in the proximal tubules of the kidneys. This inhibition prevents the reabsorption of glucose from the urine back into the bloodstream, leading to increased glucose excretion and lower blood glucose levels. The molecular targets include the SGLT2 protein and associated pathways involved in glucose metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Empagliflozin

Empagliflozin is unique due to its high selectivity for SGLT2 over other glucose transporters, which contributes to its efficacy and safety profile. Additionally, empagliflozin has demonstrated significant cardiovascular benefits, making it a preferred choice for patients with type 2 diabetes and cardiovascular risk .

Properties

IUPAC Name

N-ethyl-2-[(6-methoxypyridin-3-yl)-(2-methylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4S/c1-4-26(16-19-9-7-13-24-14-19)23(28)17-27(20-11-12-22(31-3)25-15-20)32(29,30)21-10-6-5-8-18(21)2/h5-15H,4,16-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJPHTXTWFHVJIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CN=CC=C1)C(=O)CN(C2=CN=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101045254
Record name EMPA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101045254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

680590-49-2
Record name N-Ethyl-2-[(6-methoxy-3-pyridinyl)[(2-methylphenyl)sulfonyl]amino]-N-(3-pyridinylmethyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=680590-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Empa
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0680590492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EMPA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101045254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 680590-49-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name EMPA
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

prepared by reaction of [(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-acetic acid with ethyl-pyridin-3-ylmethyl-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of empagliflozin?

A1: Empagliflozin primarily acts by inhibiting SGLT2, which is responsible for glucose reabsorption in the proximal renal tubules. [, ] This inhibition leads to increased urinary glucose excretion, thereby lowering blood glucose levels. []

Q2: How does empagliflozin impact cardiac energetics during ischemia/reperfusion?

A3: Empagliflozin appears to improve cardiac function and energetics during ischemia/reperfusion by promoting a metabolic shift from glucose oxidation to increased ketone utilization. [] This effect has been observed even under conditions of constant substrate supply, suggesting a direct modulation of cardiac substrate preference. []

Q3: What cardiovascular benefits have been observed with empagliflozin in clinical trials?

A4: The EMPA-REG OUTCOME trial revealed that empagliflozin significantly reduced the risk of cardiovascular death, hospitalization for heart failure, and major adverse cardiovascular events in patients with type 2 diabetes and established cardiovascular disease. [, , , , ]

Q4: Does empagliflozin offer renal protection in patients with diabetes?

A5: Evidence suggests that empagliflozin might offer renoprotective benefits. The this compound-REG OUTCOME trial reported a slower progression of kidney disease and a reduced risk of clinically relevant renal events compared to placebo in patients with type 2 diabetes at high cardiovascular risk. [, ]

Q5: Does empagliflozin impact circulating progenitor cells?

A6: Research suggests that empagliflozin treatment might influence circulating vascular progenitor cells. A sub-study of the this compound-HEART CardioLink-6 trial showed a marked increase in circulating primitive progenitor cells, particularly those expressing CD133 and CD34, after 6 months of empagliflozin treatment. [] Additionally, the treatment was associated with an increase in anti-inflammatory cells with M2 macrophage polarization. []

Q6: Has empagliflozin demonstrated efficacy in preclinical models of diabetic complications?

A7: Preclinical studies have provided valuable insights into empagliflozin's potential therapeutic applications. For instance, empagliflozin demonstrated protective effects against coronary microvascular dysfunction and reduced cardiac pericyte loss in db/db mice. [] Additionally, it mitigated inflammation and preserved blood-retinal barrier structure and function in the same mouse model, suggesting potential benefits for diabetic retinopathy. []

Q7: Are there potential applications of empagliflozin beyond diabetes?

A8: Research on the potential of empagliflozin in conditions beyond diabetes is ongoing. One study found that empagliflozin improved insulin sensitivity, dyslipidemia, and oxidative stress in the kidneys of hereditary hypertriglyceridemic rats, a nonobese, nondiabetic model of metabolic syndrome. []

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